Paxalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

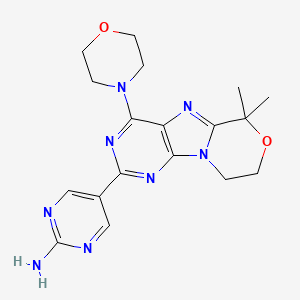

Paxalisib (CAS: 1382979-44-3), formerly known as GDC-0084, is a highly potent, dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, exhibiting Ki values of 2 nM for PI3Kα and 70 nM for mTOR [1]. Originally developed to overcome the blood-brain barrier (BBB) restrictions of first-generation PI3K inhibitors, paxalisib features a purine-based scaffold optimized for high central nervous system (CNS) exposure and exceptional metabolic stability [1]. For researchers evaluating targeted therapies in glioblastoma (GBM) and brain metastases, paxalisib provides a critical baseline standard for intact-BBB pharmacology, offering a predictable pharmacokinetic profile, low plasma protein binding, and robust suppression of pAKT signaling in brain tissue[2].

References

- [1] Heffron, T. P., et al. "Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR." ACS Medicinal Chemistry Letters 7.4 (2016): 351-356.

- [2] Salphati, L., et al. "Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma." Drug Metabolism and Disposition 44.12 (2016): 1881-1889.

Substituting paxalisib with standard pan-PI3K or dual PI3K/mTOR inhibitors (such as pictilisib or dactolisib) fundamentally compromises neuro-oncology models due to blood-brain barrier efflux [1]. While many conventional inhibitors demonstrate high in vitro potency, their structural liabilities make them strong substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), resulting in highly restricted brain penetration and sub-therapeutic intracranial concentrations [2]. Paxalisib was specifically engineered to evade P-gp and BCRP transport, ensuring that in vivo efficacy in orthotopic models accurately reflects target engagement rather than artifactual exclusion by BBB efflux mechanisms [1].

References

- [1] Heffron, T. P., et al. "Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR." ACS Medicinal Chemistry Letters 7.4 (2016): 351-356.

- [2] Salphati, L., et al. "Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma." Drug Metabolism and Disposition 44.12 (2016): 1881-1889.

Superior Intracranial Exposure via High Brain-to-Plasma Partitioning

In comparative pharmacokinetic assessments, paxalisib demonstrates exceptional CNS penetration with a total brain-to-plasma ratio of 1.9 to 3.3 in rodent models and an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.31 to 0.40 [1]. In contrast, standard PI3K inhibitors like pictilisib typically exhibit highly restricted brain penetration (Kp,uu < 0.1) due to active efflux [2]. This high partitioning ensures that paxalisib achieves therapeutic concentrations in intact-BBB regions, making it an indispensable tool for orthotopic glioblastoma models[2].

| Evidence Dimension | Unbound brain-to-plasma partition coefficient (Kp,uu) |

| Target Compound Data | Paxalisib: Kp,uu ~0.31-0.40; Total ratio 1.9-3.3 |

| Comparator Or Baseline | Standard PI3K inhibitors (e.g., pictilisib): Kp,uu < 0.1 |

| Quantified Difference | >3-fold higher unbound brain exposure relative to heavily effluxed comparators |

| Conditions | In vivo rodent models (mice/rats) following oral or IV administration |

Procurement of paxalisib ensures that researchers achieve pharmacologically relevant intracranial drug concentrations, preventing false-negative efficacy results in CNS tumor models.

Evasion of P-gp and BCRP-Mediated Efflux

A primary differentiator for paxalisib is its low susceptibility to active efflux at the blood-brain barrier. In MDCK cell lines transfected with human P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), paxalisib exhibits an efflux ratio (Papp, B-A / Papp, A-B) near 1.0 [1]. Conversely, earlier generation purine-based or thienopyrimidine PI3K inhibitors often display high efflux ratios (>5), leading to rapid clearance from the CNS[2]. The near-unity efflux ratio of paxalisib confirms it is a poor substrate for these transporters, allowing uniform distribution throughout brain tissue and intracranial tumors [1].

| Evidence Dimension | In vitro efflux ratio (Papp, B-A / Papp, A-B) |

| Target Compound Data | Paxalisib: Efflux ratio ~1.0 |

| Comparator Or Baseline | Early-generation PI3K inhibitors: Efflux ratios often >5 |

| Quantified Difference | Near-zero active efflux for paxalisib vs. strong active transport for baseline inhibitors |

| Conditions | Transfected MDCK or LLC-PK1 cell lines overexpressing human/mouse P-gp or BCRP |

Selecting a non-effluxed inhibitor is critical for maintaining steady-state target engagement in the brain, reducing inter-subject variability in neuro-pharmacological assays.

Potent In Vivo Suppression of pAKT Signaling in Intact Brain

Paxalisib maintains high biochemical potency against PI3Kα (Ki = 2 nM) and mTOR (Ki = 70 nM) while translating this activity into robust in vivo pharmacodynamics[1]. Following oral administration in mice, paxalisib achieves up to 90% suppression of the pAKT signal in healthy brain tissue and intracranial orthotopic tumors (e.g., U87 and GS2 models) [2]. Conventional inhibitors like everolimus or non-penetrant PI3K inhibitors often fail to achieve this degree of pathway suppression in the brain without inducing dose-limiting systemic toxicities, highlighting paxalisib's superior therapeutic index for CNS applications [2].

| Evidence Dimension | In vivo suppression of pAKT signaling in brain tissue |

| Target Compound Data | Paxalisib: Up to 90% suppression of pAKT |

| Comparator Or Baseline | Non-penetrant mTOR/PI3K inhibitors: Minimal to moderate pAKT suppression at tolerated doses |

| Quantified Difference | Near-complete (90%) target inhibition in CNS tissue |

| Conditions | Mouse orthotopic xenograft models (U87/GS2) evaluated via MALDI imaging and immunohistochemistry |

High in vivo target engagement validates paxalisib as the definitive positive control for PI3K/mTOR pathway inhibition in neuro-oncology research.

Exceptional Human Metabolic Stability for In Vitro and In Vivo Reproducibility

A major procurement advantage of paxalisib over earlier thienopyrimidine-based PI3K inhibitors is its optimized metabolic profile. Paxalisib demonstrates excellent human metabolic stability in both microsomal and hepatocyte incubations, avoiding the rapid hepatic clearance that plagues many first-generation compounds [1]. This stability ensures predictable dosing regimens and reduces pharmacokinetic variability in long-term in vivo studies, making it a highly reliable reagent for reproducible preclinical testing [1].

| Evidence Dimension | In vitro metabolic stability (microsomal and hepatocyte clearance) |

| Target Compound Data | Paxalisib: High stability, low predicted human clearance |

| Comparator Or Baseline | First-generation thienopyrimidine PI3K inhibitors: High clearance, poor stability |

| Quantified Difference | Significant reduction in hepatic clearance liability |

| Conditions | Human liver microsome and hepatocyte stability assays |

High metabolic stability minimizes the need for complex formulation or continuous infusion protocols, streamlining workflow and reducing variability in animal models.

Orthotopic Glioblastoma (GBM) Xenograft Models

Due to its validated unbound brain-to-plasma partition coefficient (Kp,uu) and evasion of P-gp/BCRP, paxalisib is the preferred PI3K/mTOR inhibitor for evaluating survival and tumor growth inhibition in orthotopic brain tumor models where an intact blood-brain barrier restricts standard chemotherapies [1].

CNS Penetrant Drug Design Benchmarking

Paxalisib serves as a critical structural and pharmacokinetic benchmark in medicinal chemistry programs aiming to optimize purine scaffolds for low topological polar surface area (TPSA), high metabolic stability, and high CNS multiparameter optimization (MPO) scores[2].

PI3K/mTOR Pathway Resistance Studies in Brain Metastases

Researchers investigating acquired resistance mechanisms in brain metastases should utilize paxalisib to ensure that observed resistance is driven by cellular signaling adaptations rather than simple pharmacokinetic failure at the blood-brain barrier [1].

References

- [1] Salphati, L., et al. "Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma." Drug Metabolism and Disposition 44.12 (2016): 1881-1889.

- [2] Heffron, T. P., et al. "Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR." ACS Medicinal Chemistry Letters 7.4 (2016): 351-356.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Heffron TP, Ndubaku CO, Salphati L, Alicke B, Cheong J, Drobnick J, Edgar K, Gould SE, Lee LB, Lesnick JD, Lewis C, Nonomiya J, Pang J, Plise EG, Sideris S, Wallin J, Wang L, Zhang X, Olivero AG. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. ACS Med Chem Lett. 2016 Feb 16;7(4):351-6. doi: 10.1021/acsmedchemlett.6b00005. eCollection 2016 Apr 14. PubMed PMID: 27096040; PubMed Central PMCID: PMC4834666.

Explore Compound Types